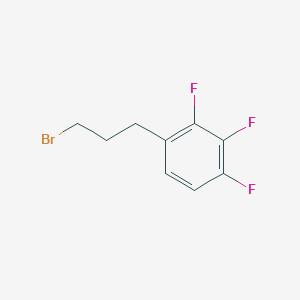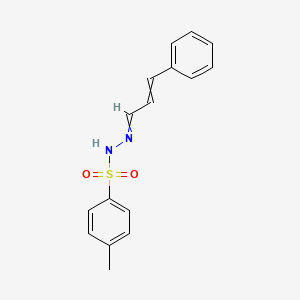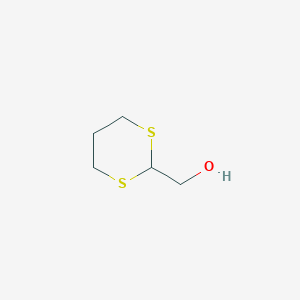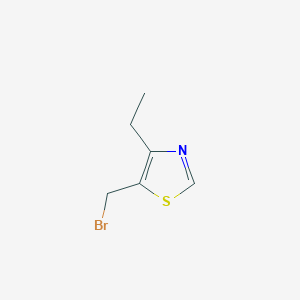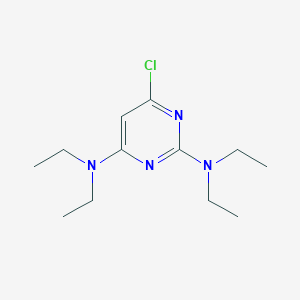
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidine derivatives are widely studied due to their significant biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-diaminopyrimidine with ethylating agents under controlled conditions to achieve the desired tetraethyl substitution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and ethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with dimethyl instead of tetraethyl substitution.
6-Chloropyrimidine-2,4-diamine: Lacks the ethyl groups, making it less bulky and potentially less active in certain applications.
Uniqueness
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is unique due to its tetraethyl substitution, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activities and potential as a lead compound in drug discovery .
Propriétés
Numéro CAS |
10244-23-2 |
|---|---|
Formule moléculaire |
C12H21ClN4 |
Poids moléculaire |
256.77 g/mol |
Nom IUPAC |
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H21ClN4/c1-5-16(6-2)11-9-10(13)14-12(15-11)17(7-3)8-4/h9H,5-8H2,1-4H3 |
Clé InChI |
CMHRCTUAQQYJFU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=NC(=N1)N(CC)CC)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B8612219.png)
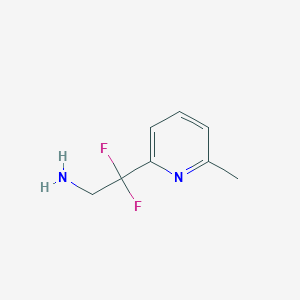
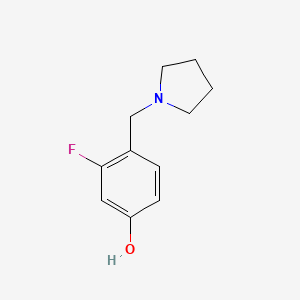
![2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8612249.png)
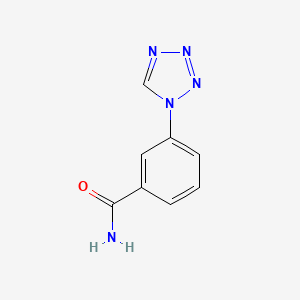
![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid](/img/structure/B8612255.png)
![3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one](/img/structure/B8612260.png)
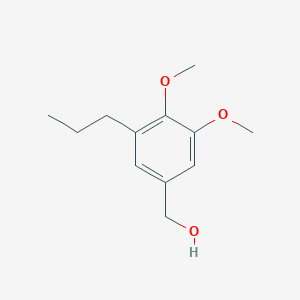
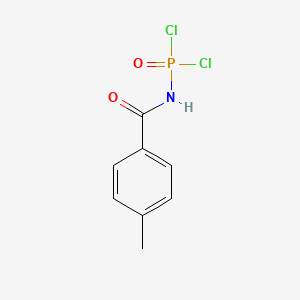
![(S)-2-amino-7'-bromo-4'-fluoro-5H-spiro[oxazole-4,9'-xanthen]-2'-ol](/img/structure/B8612274.png)
